CYP2C19 Inhibitory Potency: ~1,000-Fold Advantage of NBPB Over Parent Phenobarbital
NBPB (CAS 50884-83-8) inhibits recombinant CYP2C19 with a Ki of 79 nM, compared to the parent compound phenobarbital which exhibits a Ki of 79,000 nM (79 µM) against CYP2C19 [1]. This represents an approximately 1,000-fold enhancement in inhibitory potency conferred solely by the N-3 benzyl substitution on the barbiturate scaffold. In human liver microsomes, NBPB maintains potent competitive inhibition with Ki values ranging from 71 to 94 nM, confirming translatability from recombinant enzyme to native tissue preparations [2]. Phenobarbital, by contrast, is not used as a CYP2C19 inhibitor because of its weak affinity and confounding role as a broad-spectrum CYP inducer (CYP2B6, CYP2C9, CYP3A4) [3].
| Evidence Dimension | CYP2C19 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 79 nM (recombinant CYP2C19); Ki = 71-94 nM (human liver microsomes) |
| Comparator Or Baseline | Phenobarbital: Ki = 79,000 nM (79 µM) against CYP2C19 (BindingDB BDBM50267074) |
| Quantified Difference | ~1,000-fold greater inhibitory potency for NBPB versus phenobarbital |
| Conditions | Recombinant CYP2C19: MFL demethylation assay, 2.5 pmol CYP2C19, 37°C, 20 min incubation. Human liver microsomes: (S)-mephenytoin 4′-hydroxylation, 50 pmol P450, 37°C, 30 min incubation. |
Why This Matters
Procurement of NBPB rather than phenobarbital for CYP2C19 phenotyping is essential because phenobarbital's 1,000-fold weaker Ki precludes its use as a selective inhibitor and introduces confounding CYP induction artifacts.
- [1] Suzuki H, Kneller MB, Haining RL, Trager WF, Rettie AE. (+)-N-3-Benzyl-nirvanol and (−)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metab Dispos. 2002;30(3):235-239. Ki = 79 nM for (−)-N-3-benzyl-phenobarbital against recombinant CYP2C19. View Source
- [2] Cai X, Wang RW, Edom RW, Evans DC, Shou M, Rodrigues AD, Liu W, Dean DC, Baillie TA. Validation of (−)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes. Drug Metab Dispos. 2004;32(6):584-586. IC50 = 0.25 µM, Ki = 0.12 µM in HLM. View Source
- [3] BindingDB BDBM50267074. Phenobarbital Ki = 79,000 nM (79 µM) against CYP2C19. View Source
